

Chemical structure and stereochemistry of L-Citronellol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Citronellol*

Cat. No.: B1674659

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **L-Citronellol**

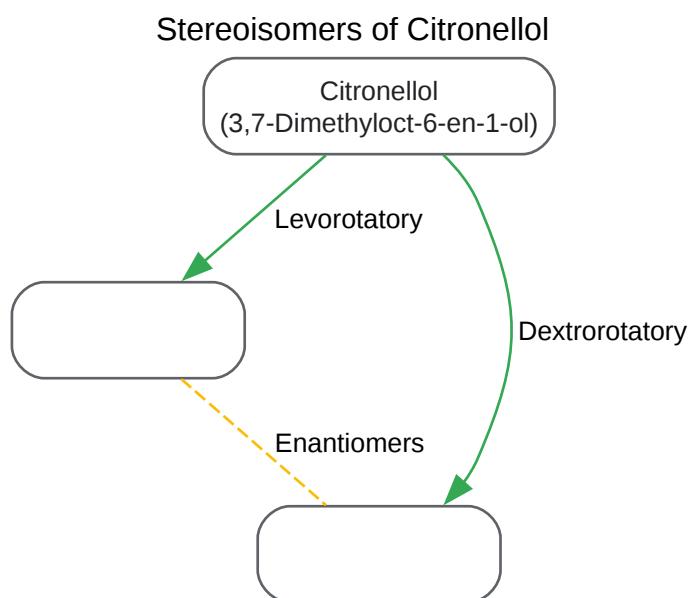
Introduction

L-Citronellol is a naturally occurring acyclic monoterpenoid that is a significant component in the essential oils of various aromatic plants, most notably in the oils of rose (18–55%) and geraniums.[1][2][3] Known for its characteristic fresh, floral, and rosy aroma, it is a crucial ingredient in the fragrance, cosmetic, and personal care industries.[4][5] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **L-Citronellol**, along with experimental protocols for its analysis.

Chemical Structure

L-Citronellol, systematically named (3S)-3,7-dimethyloct-6-en-1-ol, is a 10-carbon isoprenoid belonging to the class of acyclic monoterpenoids.[6][7] Its structure consists of an eight-carbon chain (octene) with methyl groups at positions 3 and 7, a double bond between carbons 6 and 7, and a primary alcohol (hydroxyl group) at position 1.[8]

- Molecular Formula: C₁₀H₂₀O[7][9]
- IUPAC Name: (3S)-3,7-dimethyloct-6-en-1-ol[6][7]
- CAS Number: 7540-51-4[1][9][10]
- Synonyms: (S)-(-)-Citronellol, (-)- β -Citronellol, (S)-3,7-Dimethyloct-6-en-1-ol[7][9][10]


Figure 1: Chemical Structure of **L-Citronellol** with Chiral Center.

Stereochemistry

The chemical structure of citronellol contains one stereocenter at the C-3 position, giving rise to two possible enantiomers: (S)-(-)-Citronellol and (R)-(+)-Citronellol.[8][11]

- **L-Citronellol:** This is the levorotatory enantiomer, designated as (S)-(-)-Citronellol.[7][8] It is responsible for the characteristic delicate and powerful floral scent found in rose and geranium oils.[2][12]
- **D-Citronellol:** This is the dextrorotatory enantiomer, designated as (R)-(+)-Citronellol. It is the more common isomer in nature and is predominantly found in citronella oils.[1][3]

The two enantiomers exhibit identical physical properties except for their interaction with plane-polarized light, where they rotate the plane in opposite directions. This optical activity is a key characteristic used for their differentiation and quantification.

[Click to download full resolution via product page](#)

Figure 2: Relationship between the Enantiomers of Citronellol.

Physicochemical Properties

The quantitative physicochemical data for **L-Citronellol** are summarized below. These properties are crucial for its application in various formulations and for quality control purposes.

Property	Value	References
Molecular Weight	156.27 g/mol	[9][10][12]
Appearance	Clear, colorless liquid	[4][12][13]
Odor	Floral, fresh, rose-like	[4][8]
Density	0.850 - 0.860 g/cm ³ at 25°C	[10][12][14]
Boiling Point	225 °C at 760 mmHg	[1][3][12]
Melting Point	< -20 °C	[15]
Flash Point	102 °C (Closed Cup)	[4][5][13]
Optical Rotation [α]D	-5.5° to -3.5°	[4][5][8]
Solubility	Soluble in alcohols and organic solvents; Insoluble in water.	[4][8][13]
Vapor Pressure	2.26 Pa at 25°C	[4][5]
Refractive Index	1.450 - 1.462 at 20°C	[12][14]

Experimental Protocols

The determination of the chemical structure, purity, and stereochemistry of **L-Citronellol** involves several analytical techniques.

Determination of Enantiomeric Composition by Chiral Gas Chromatography (GC)

Chiral GC is the primary method for separating and quantifying the enantiomers of citronellol. This technique utilizes a capillary column coated with a chiral stationary phase, often a modified cyclodextrin derivative.[16]

- Principle: The chiral stationary phase forms transient diastereomeric complexes with the citronellol enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
- Sample Preparation: The essential oil or citronellol sample is diluted in a suitable solvent (e.g., hexane). Derivatization, such as conversion to trifluoroacetyl derivatives, may be performed to improve volatility and separation.[16]
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., Lipodex E or Supelco β -DEX 225) is used.[16][17]
- Typical GC Conditions:
 - Injector Temperature: 280 °C
 - Column Temperature Program: Initial temperature of 100 °C, ramped to 120 °C at 5 °C/min.
 - Carrier Gas: Hydrogen or Helium.
 - Detector Temperature: 280-300 °C
- Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the (S) and (R) enantiomers in the chromatogram.

Measurement of Optical Rotation by Polarimetry

Polarimetry is used to measure the specific rotation of a sample, which indicates the net rotation of plane-polarized light caused by the chiral molecules in the solution.

- Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the molecule and its concentration. **L-Citronellol** is levorotatory (negative rotation).
- Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) is used.
- Procedure:

- A solution of **L-Citronellol** of known concentration in a suitable achiral solvent (e.g., ethanol) is prepared.
- The solution is placed in a sample cell of a known path length.
- The observed rotation is measured at a specific temperature (typically 20°C or 25°C).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The result is compared to the literature value for pure **L-Citronellol**.[\[15\]](#)

Structural Elucidation by Spectroscopy

Standard spectroscopic methods are used to confirm the chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the carbon skeleton and the position of functional groups. The use of chiral shift reagents can also help in differentiating the signals of the two enantiomers.[\[18\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the alcohol group (around 3300 cm^{-1}) and the C=C stretch of the alkene (around 1670 cm^{-1}).
- Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique provides information about the molecular weight (molecular ion peak at m/z 156) and the fragmentation pattern, which helps confirm the identity of the compound.[\[19\]](#)

[Click to download full resolution via product page](#)

Figure 3: Conceptual Workflow for the Analysis of **L-Citronellol**.

Conclusion

L-Citronellol is a well-defined acyclic monoterpenoid with a single chiral center at the C-3 position, leading to its existence as the (S)-enantiomer. Its distinct chemical structure and stereochemistry are directly responsible for its unique floral aroma and its widespread use in consumer products. The analytical protocols outlined in this guide, particularly chiral gas chromatography and polarimetry, are essential for the quality control and stereochemical verification of **L-Citronellol** in research and industrial applications. A thorough understanding of its properties is fundamental for researchers, scientists, and professionals involved in fragrance chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citronellol - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Citronellol [bionity.com]
- 4. galbora.com [galbora.com]
- 5. L-Citronellol | Takasago International Corporation [takasago.com]
- 6. Showing Compound L-Citronellol (FDB013723) - FooDB [foodb.ca]
- 7. scbt.com [scbt.com]
- 8. foreverest.net [foreverest.net]
- 9. chemscene.com [chemscene.com]
- 10. L-Citronellol | 7540-51-4 | FC20468 | Biosynth [biosynth.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. ScenTree - dl-Citronellol (CAS N° 106-22-9) [scentree.co]
- 13. chemicalbull.com [chemicalbull.com]
- 14. citronellol [thegoodsentscompany.com]
- 15. Citronellol | C10H20O | CID 8842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]
- 17. Authenticity control of essential oils containing citronellal and citral by chiral and stable-isotope gas-chromatographic analysis | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Citronellol(106-22-9) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [Chemical structure and stereochemistry of L-Citronellol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1674659#chemical-structure-and-stereochemistry-of-1-citronellol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com